molecular formula C16H13N B14340574 4-[2-(4-Methylphenyl)ethenyl]benzonitrile CAS No. 101205-76-9

4-[2-(4-Methylphenyl)ethenyl]benzonitrile

Cat. No.: B14340574
CAS No.: 101205-76-9
M. Wt: 219.28 g/mol
InChI Key: XDRQSWIHRYSNDY-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)ethenyl]benzonitrile is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, featuring a 4-methylphenyl group attached to the ethenyl chain. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-methylbenzaldehyde with benzonitrile in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-[2-(4-Methylphenyl)ethenyl]benzoic acid or 4-[2-(4-Methylphenyl)ethenyl]benzophenone.

    Reduction: Formation of 4-[2-(4-Methylphenyl)ethenyl]benzylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

4-[2-(4-Methylphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog without the 4-methylphenyl group.

    4-Methylbenzonitrile: Contains a methyl group on the benzene ring but lacks the ethenyl chain.

    4-Vinylbenzonitrile: Features a vinyl group instead of the ethenyl chain.

Uniqueness

4-[2-(4-Methylphenyl)ethenyl]benzonitrile is unique due to the presence of both the 4-methylphenyl and ethenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

101205-76-9

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

4-[2-(4-methylphenyl)ethenyl]benzonitrile

InChI

InChI=1S/C16H13N/c1-13-2-4-14(5-3-13)6-7-15-8-10-16(12-17)11-9-15/h2-11H,1H3

InChI Key

XDRQSWIHRYSNDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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